![molecular formula C17H20N2O5S2 B11165614 2-(3,4-dimethoxyphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11165614.png)
2-(3,4-dimethoxyphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-1,3-thiazole-5-carboxamide
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Overview
Description
2-(3,4-dimethoxyphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-1,3-thiazole-5-carboxamide is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-1,3-thiazole-5-carboxamide typically involves multiple steps, starting with the preparation of the core thiazole ring. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dimethoxyphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides, and specific catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to 2-(3,4-dimethoxyphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-1,3-thiazole-5-carboxamide exhibit various biological activities:
Anticancer Properties
Thiazole derivatives have been reported to inhibit specific enzymes involved in cancer progression. The compound's unique structure may enhance its efficacy against cancer cells by targeting pathways critical for tumor growth. For instance:
- In vitro studies have shown that thiazole derivatives can inhibit DNA synthesis and induce apoptosis in cancer cell lines .
- Molecular docking studies suggest potential interactions with key proteins involved in cancer cell proliferation .
Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways is also of interest. Similar compounds have demonstrated:
Antimicrobial Activity
Thiazole derivatives are known for their antimicrobial properties. The presence of the thiazole ring may contribute to:
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to This compound , demonstrating its potential applications:
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of signaling pathways. The exact mechanism may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-dimethoxyphenyl)-9-(1,1-dioxidotetrahydrothiophen-3-yl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one
- Other thiazole derivatives with similar structural features.
Uniqueness
2-(3,4-dimethoxyphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-1,3-thiazole-5-carboxamide stands out due to its unique combination of functional groups and potential applications. Its specific structure allows for diverse chemical reactions and interactions, making it a valuable compound for various scientific and industrial purposes.
Biological Activity
The compound 2-(3,4-dimethoxyphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-1,3-thiazole-5-carboxamide is a synthetic organic molecule with significant potential in medicinal chemistry. Its unique structural features, including a thiazole ring, a tetrahydrothiophene moiety, and a dimethoxyphenyl group, suggest diverse biological activities. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₇H₂₀N₂O₅S₂
- Molecular Weight : 372.48 g/mol
- Key Functional Groups : Thiazole ring, dimethoxyphenyl group, dioxo tetrahydrothiophene.
Anti-inflammatory Activity
Research indicates that compounds with similar structures exhibit anti-inflammatory properties. The compound may inhibit enzymes involved in inflammation pathways such as cyclooxygenase (COX) and lipoxygenase (LOX). For instance:
- COX Inhibition : The anti-cyclooxygenase activity of thiazole derivatives has been evaluated using modified protocols, showing potential inhibition comparable to standard drugs like aspirin .
- 5-LOX Activity : The compound's inhibitory effects on 5-lipoxygenase were assessed through absorbance measurements post-incubation with linoleic acid as a substrate .
Antimicrobial Activity
Thiazole derivatives are known for their antimicrobial properties. The unique combination of functional groups in this compound may enhance its efficacy against various pathogens. Studies have shown that similar compounds can exhibit significant antibacterial and antifungal activities.
Anticancer Potential
Several studies have highlighted the anticancer potential of thiazole derivatives. For example:
- Compounds structurally related to the target compound have demonstrated cytotoxic effects against various cancer cell lines. In vitro studies have shown promising results in inhibiting cell proliferation in colorectal and breast cancer cell lines .
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The presence of the thiazole and tetrahydrothiophene moieties allows for interaction with specific enzymes involved in inflammatory and cancerous pathways.
- Receptor Binding : The dimethoxyphenyl group may facilitate binding to various biological receptors, leading to modulation of cellular signaling pathways.
Synthesis and Optimization
The synthesis of this compound typically involves multi-step organic reactions. Optimizing synthesis routes can enhance yield and purity using techniques such as solvent-free reactions or mechanochemical methods.
Case Studies and Research Findings
Properties
Molecular Formula |
C17H20N2O5S2 |
---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-(1,1-dioxothiolan-3-yl)-4-methyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C17H20N2O5S2/c1-10-15(16(20)19-12-6-7-26(21,22)9-12)25-17(18-10)11-4-5-13(23-2)14(8-11)24-3/h4-5,8,12H,6-7,9H2,1-3H3,(H,19,20) |
InChI Key |
GTLJSZHVXNOQFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=C(C=C2)OC)OC)C(=O)NC3CCS(=O)(=O)C3 |
Origin of Product |
United States |
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